

Mesityllithium: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: **Mesityllithium**

Cat. No.: **B1247292**

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CAS Number: 5806-59-7

Introduction

Mesityllithium ((2,4,6-trimethylphenyl)lithium) is a sterically hindered organolithium reagent that plays a significant role in organic synthesis. Due to the steric bulk of the mesityl group, it exists as a monomer in solution, which distinguishes it from many other organolithium compounds that tend to form oligomers.^[1] This characteristic, combined with its nature as a strong, non-nucleophilic base, imparts high selectivity in its reactions.^{[1][2]} This guide provides an in-depth overview of **Mesityllithium**, including its physicochemical properties, synthesis, key applications with experimental protocols, and a visualization of its preparation.

Physicochemical and Structural Data

Mesityllithium is typically prepared fresh for use but can be stored as a solution in diethyl ether or tetrahydrofuran under an inert atmosphere (Argon or Nitrogen) at low temperatures.^[1] Its properties are summarized in the table below.

Property	Value	Source
CAS Number	5806-59-7	[1] [3]
Molecular Formula	C ₉ H ₁₁ Li	[1] [3]
Molar Mass	126.12 g·mol ⁻¹	[1]
Appearance	Colorless to yellow liquid (in solution)	[3]
Crystal Structure (Solvent-Free)	Polymeric infinite chain of [LiMes] ₂ dimers	[4] [5]
Space Group (Solvent-Free)	P2 ₁ /n (monoclinic)	[1] [4] [5]

Synthesis of Mesyllithium

A common and effective method for the preparation of **Mesyllithium** involves the reaction of an appropriate bromomesitylene with an organolithium reagent such as n-butyllithium or tert-butyllithium in an ethereal solvent.

Experimental Protocol: Synthesis of Mesyllithium

This protocol is adapted from the general procedure described for the synthesis of **Mesyllithium**.[\[1\]](#)[\[2\]](#)

Materials:

- Bromomesitylene
- n-Butyllithium (or tert-butyllithium) in a suitable solvent (e.g., hexanes)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Anhydrous reaction vessel (Schlenk flask)
- Magnetic stirrer
- Inert atmosphere (Argon or Nitrogen)

- Low-temperature bath (e.g., dry ice/acetone, -78 °C)

Procedure:

- Under an inert atmosphere, add bromomesitylene to a flame-dried Schlenk flask equipped with a magnetic stir bar.
- Dissolve the bromomesitylene in anhydrous diethyl ether (or THF).
- Cool the solution to -78 °C using a dry ice/acetone bath.
- While maintaining the low temperature, slowly add a solution of n-butyllithium (1 equivalent) dropwise to the stirred solution of bromomesitylene.
- After the addition is complete, allow the reaction mixture to stir at -78 °C for a specified time (e.g., 30 minutes to 1 hour) to ensure complete formation of the **Mesyllithium**.
- The resulting solution of **Mesyllithium** is then ready for use in subsequent reactions.

Applications in Organic Synthesis

Mesyllithium is a valuable reagent in a variety of organic transformations, primarily acting as a highly selective, non-nucleophilic base.

Key Applications:

- Deprotonation Reactions: It is used as an equivalent to lithium diisopropylamide (LDA) for the deprotonation of acidic protons.[\[2\]](#)
- Halogen-Lithium Exchange: **Mesyllithium** is effective in halogen-lithium exchange reactions, particularly with iodoarenes, where other organolithiums like t-BuLi might lead to side reactions.[\[2\]](#) This has been successfully applied in the synthesis of pyrroloisoquinolines with yields ranging from 80-92%.[\[6\]](#)
- Regioselective α -Lithiation: It can be used for the regioselective lithiation of substituted pyridines and dihydropyridines where other bases may be less selective.[\[2\]](#)

- Synthesis of 1,3-Dicarbonyl Compounds: A straightforward procedure utilizing **Mesityllithium** allows for the high-yield synthesis of 1,3-dicarbonyl compounds from the reaction of amine-free lithium enolates with acid chlorides.[6]

Experimental Protocol: α -Lithiation-Methylation of a 1,4-Dihydropyridine

The following is a detailed protocol for the α -lithiation and subsequent methylation of a C-3 substituted 1-(tert-butoxycarbonyl)-1,4-dihydropyridine using **Mesityllithium**.[2]

Materials:

- 1-(tert-butoxycarbonyl)-3-substituted-1,4-dihydropyridine
- **Mesityllithium** solution (prepared *in situ*)
- Iodomethane
- Anhydrous Tetrahydrofuran (THF)
- Low-temperature bath (-42 °C, acetonitrile/CO₂)
- Standard glassware for anhydrous reactions
- Quenching and work-up reagents (water, diethyl ether, sodium sulfate, brine)

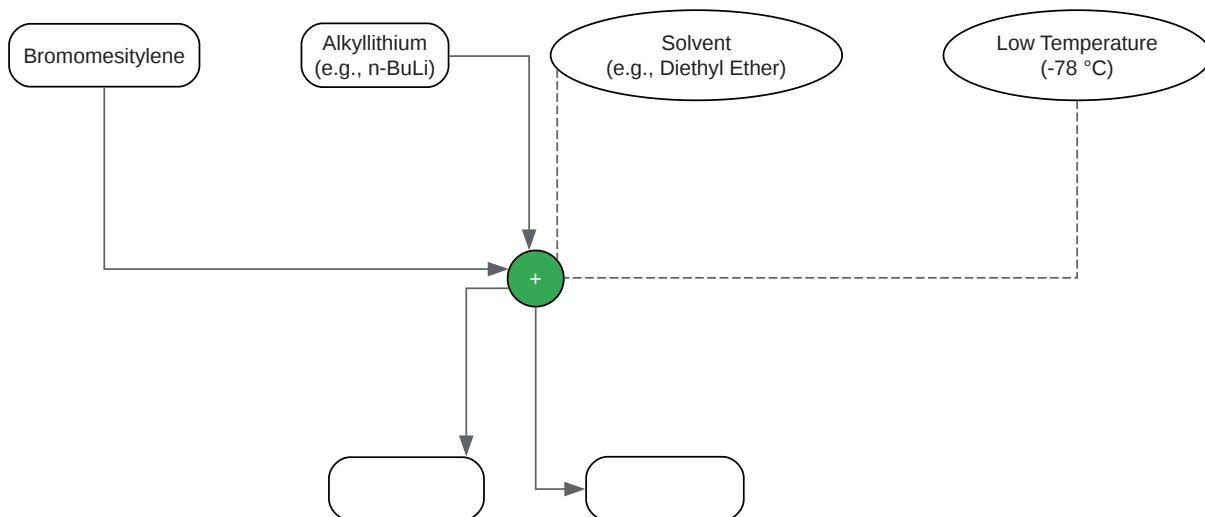
Procedure:

- Prepare a solution of **Mesityllithium** *in situ* as previously described.
- In a separate flame-dried flask under an inert atmosphere, dissolve the 1-(tert-butoxycarbonyl)-3-substituted-1,4-dihydropyridine (1.10 mmol) in anhydrous THF (10 mL).
- Cool the dihydropyridine solution to -42 °C using an acetonitrile/CO₂ bath.
- Transfer the freshly prepared **Mesityllithium** solution to the dihydropyridine solution via a double-ended needle.

- Stir the reaction mixture at -42 °C for 3 hours.
- Add iodomethane (3.3 mmol) to the reaction mixture and continue stirring at -42 °C for 1 hour, followed by stirring at room temperature for 30 minutes.
- Quench the reaction by adding water (10 mL).
- Extract the aqueous layer with diethyl ether.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate (or Mg₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by radial PLC (silica gel, hexane-10% EtOAc/hexane) to yield the methylated product.

Visualizing the Synthesis of **Mesityllithium**

The following diagram illustrates the general synthesis of **Mesityllithium** from bromomesitylene and an alkylolithium reagent.



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Caption: Synthesis of **Mesyllithium** from Bromomesitylene.

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